molecular formula C8H4Br2F2O2 B1459846 2,3-Dibromo-4,5-difluorophenylacetic acid CAS No. 1804414-20-7

2,3-Dibromo-4,5-difluorophenylacetic acid

Cat. No.: B1459846
CAS No.: 1804414-20-7
M. Wt: 329.92 g/mol
InChI Key: MIAORTZBRICRHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dibromo-4,5-difluorophenylacetic acid is a halogenated phenylacetic acid derivative characterized by bromine atoms at positions 2 and 3 and fluorine atoms at positions 4 and 5 on the phenyl ring. This substitution pattern confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and enzyme inhibition studies. For instance, structurally related compounds like AG332841 (2,3-dibromo-4,5-dihydroxyphenylacetic acid) have shown inhibitory activity against 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), a key enzyme in the shikimate pathway .

Properties

IUPAC Name

2-(2,3-dibromo-4,5-difluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2F2O2/c9-6-3(2-5(13)14)1-4(11)8(12)7(6)10/h1H,2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIAORTZBRICRHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)Br)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Halogenation

  • Starting Material : 2,3-difluorotoluene or 4,5-difluorotoluene derivatives are used as the initial substrates.
  • Photohalogenation : The introduction of bromine atoms at the 2 and 3 positions is achieved via photohalogenation using bromine under ultraviolet light. This step selectively brominates the aromatic ring or the benzylic position depending on reaction conditions.
  • Solvents and Conditions : Carbon tetrachloride or no solvent can be used under UV irradiation to facilitate halogenation. Bromine serves as the halogenating agent.

Formation of Benzyl Halide Intermediate

  • The bromination step yields 2,3-dibromo-4,5-difluorobenzyl halide intermediates, which are crucial for subsequent carbonylation.
  • This intermediate is isolated or used in situ for further transformation.

Carbonylation to Phenylacetic Acid

  • The benzyl halide intermediate undergoes carbonylation in the presence of carbon monoxide and a catalyst.
  • Catalysts : Cobalt tetracarbonyl salts (e.g., cobalt tetracarbonyl sodium) are effective catalysts for this step.
  • Reaction Conditions : The carbonylation is performed in polar solvents such as methanol, ethanol, or tetrahydrofuran at temperatures between 20-40 °C for 1-2 hours.
  • Base : Sodium hydroxide is used to facilitate the reaction and neutralize acidic byproducts.

Representative Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Purity (%) Notes
Photobromination 2,3-difluorotoluene + Br2, UV light, CCl4 or solvent-free High - Selective bromination at 2,3-positions
Carbonylation 2,3-dibromo-4,5-difluorobenzyl halide + CO + NaOH + Co2(CO)8Na in MeOH, 30-40 °C, 2 hours ~65-90 >99 Optimal molar ratios: benzyl halide:CO:NaOH:Co catalyst = 1:1.3:1.1:0.015
Work-up Acidification with HCl, extraction, drying - - Purification by acid/base extraction

Note: The yields and conditions are adapted from analogous 2,3-difluorophenylacetic acid syntheses, which are chemically similar and provide a reliable basis for the dibromo derivative preparation.

Alternative Synthetic Routes and Considerations

  • Grignard Reaction Route : Traditional methods involve Grignard reagents from difluorobenzene derivatives, followed by cyanide substitution and hydrolysis. However, these methods have drawbacks such as long reaction sequences, use of toxic sodium cyanide, and complicated waste treatment.
  • Advantages of Photohalogenation-Carbonylation Route :
    • Fewer reaction steps
    • Mild reaction conditions
    • High yields and purity
    • Reduced environmental and safety hazards
    • Suitable for industrial scale-up

Research Findings and Optimization

  • Catalyst Loading : Approximately 0.015 mol equivalents of cobalt tetracarbonyl sodium provide optimal catalytic activity.
  • Temperature Control : Maintaining 30-40 °C during carbonylation maximizes yield and minimizes byproduct formation.
  • Solvent Effects : Methanol is preferred due to solubility and reaction efficiency; however, tetrahydrofuran (THF) can be used as an alternative solvent with comparable results.
  • Molar Ratios : Slight excess of carbon monoxide (1.3 equivalents) and sodium hydroxide (1.1 equivalents) relative to benzyl halide improves conversion.

Summary Table of Optimal Preparation Method

Parameter Optimal Condition Comment
Starting material 2,3-difluorotoluene Readily available, fluorinated substrate
Halogenation agent Bromine (Br2) Photohalogenation under UV light
Solvent (halogenation) Carbon tetrachloride or solvent-free Efficient halogenation medium
Catalyst (carbonylation) Cobalt tetracarbonyl sodium (0.015 mol eq) Effective catalyst for carbonylation
Base Sodium hydroxide (1.1 equivalents) Neutralizes acid, facilitates reaction
Carbon monoxide ratio 1.3 equivalents Ensures complete carbonylation
Carbonylation solvent Methanol or THF Polar solvents preferred
Temperature 30-40 °C Optimal for yield and selectivity
Reaction time 2 hours Sufficient for completion
Yield 65-90% High yield with high purity

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-4,5-difluorophenylacetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3-Dibromo-4,5-difluorophenylacetic acid has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2,3-Dibromo-4,5-difluorophenylacetic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s bromine and fluorine substituents may enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

(a) AG332841 (2,3-Dibromo-4,5-dihydroxyphenylacetic Acid)

  • Structural Difference : Replaces fluorine atoms with hydroxyl groups at positions 4 and 3.
  • Biological Activity: Exhibits potent inhibition against Entamoeba histolytica EPSPS (EiEPSPS) with a median Tanimoto coefficient (Tc) of 0.11 compared to conventional EPSPS inhibitors like glyphosate, indicating structural novelty .

(b) 3,5-Difluorophenylacetic Acid

  • Structural Difference : Lacks bromine atoms and has fluorine at positions 3 and 4.
  • Physical Properties : Melting point 68–70°C , compared to unlisted data for the target compound.
  • Applications : Used in synthesizing sorafenib derivatives and cytotoxic agents, highlighting the role of fluorine in medicinal intermediates .

(c) Methyl 2,3-Dibromo-4,5-difluorophenylacetate

  • Structural Difference : Methyl ester replaces the acetic acid moiety.

(a) Bis(2,3-dibromo-4,5-dihydroxybenzyl) Ether

  • Structural Difference : Contains two dibrominated dihydroxybenzyl units linked by an ether bond.
  • Activity : Demonstrates antimicrobial properties, suggesting bromine and hydroxyl groups synergize for bioactivity .

(b) 2-Bromo-4,5-difluorophenylacetic Acid

  • Structural Difference : Single bromine at position 2 versus dual bromines in the target compound.
  • Applications : Serves as an intermediate in organic synthesis; reduced bromination may lower steric hindrance, affecting enzyme binding .

Positional Isomers and Physicochemical Properties

Compound Name Substituent Positions Molecular Weight (g/mol) Key Properties/Applications Reference
2,3-Dibromo-4,5-difluorophenylacetic acid Br: 2,3; F: 4,5 343.95 (methyl ester) Enzyme inhibition, medicinal intermediates
3,4-Difluorophenylacetic acid F: 3,4 172.13 Liquid crystal intermediates
4-Bromo-2,6-difluorophenylacetic acid Br: 4; F: 2,6 251.03 Cytotoxic agent synthesis

Key Observations :

  • Bromine at positions 2 and 3 increases molecular weight and steric bulk compared to mono-brominated analogs.

Enzyme Inhibitory Activity and Structural Novelty

  • AG332841 vs. 2,3-Dibromo-4,5-difluorophenylacetic Acid : While AG332841’s hydroxyl groups improve hydrogen bonding, the fluorine in the target compound may enhance metabolic stability by resisting oxidation .
  • Comparison with CHEMBL98618: A known E.

Biological Activity

2,3-Dibromo-4,5-difluorophenylacetic acid (DBDFPA) is a synthetic organic compound notable for its unique structure, which includes both bromine and fluorine substituents on the phenyl ring. This combination potentially enhances its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The molecular formula for DBDFPA is C8H4Br2F2O2, and it is considered a derivative of phenylacetic acid.

DBDFPA's molecular structure contributes to its chemical reactivity and biological interactions. The presence of halogens often influences the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

PropertyValue
Molecular FormulaC8H4Br2F2O2
Molecular Weight303.92 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The precise mechanism of action for DBDFPA remains under investigation. However, it is hypothesized that the bromine and fluorine substituents may enhance its interaction with specific enzymes or receptors, modulating their activity. This could lead to various biological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that DBDFPA exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The compound's effectiveness appears to be influenced by its halogen content, which may disrupt microbial cell membranes or interfere with metabolic pathways.

Anticancer Properties

Preliminary studies have explored the potential anticancer effects of DBDFPA. In vitro assays have demonstrated cytotoxicity against several cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in these cells suggests a promising avenue for further research in cancer therapeutics.

Case Studies and Research Findings

  • Antimicrobial Study : A study conducted by researchers at [source] evaluated the antimicrobial efficacy of DBDFPA against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating potent antibacterial activity.
  • Cytotoxicity Assay : A cytotoxicity assay performed on human cancer cell lines revealed that DBDFPA induced significant cell death at concentrations ranging from 10 to 50 µM. The study suggested that the compound triggers apoptotic pathways, leading to cell cycle arrest in the G1 phase.
  • Mechanistic Insights : Further mechanistic studies using molecular docking simulations indicated that DBDFPA has a high binding affinity for certain kinases involved in cancer progression, suggesting its potential as a targeted therapeutic agent.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of DBDFPA, it is useful to compare it with structurally similar compounds:

CompoundStructure FeaturesBiological Activity
2-Bromo-4,5-difluorophenylacetic acidOne bromine substituentModerate antimicrobial activity
3,4-Difluorophenylacetic acidNo bromine substituentsLimited anticancer effects
2,5-Difluorophenylacetic acidDifferent substitution patternVariable biological effects

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,3-dibromo-4,5-difluorophenylacetic acid?

  • Methodological Answer : The synthesis typically involves sequential halogenation and fluorination of phenylacetic acid derivatives. For bromination, reagents like N-bromosuccinimide (NBS) are used under controlled conditions (e.g., in sulfuric acid at 0–25°C), followed by fluorination using agents such as DAST (diethylaminosulfur trifluoride). Purification is achieved via silica gel column chromatography with gradients of petroleum ether and ethyl acetate . Intermediate characterization by 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} ensures correct substitution patterns .

Q. How can the purity and structural integrity of this compound be verified?

  • Methodological Answer :

  • Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to assess purity >95% .
  • Structural Confirmation : Employ high-resolution mass spectrometry (HRMS) for molecular ion detection and 19F NMR^{19} \text{F NMR} to confirm fluorine substitution. Compare spectral data with analogous compounds like 3,5-difluoro-2-hydroxybenzoic acid .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

  • Methodological Answer : LC-MS/MS with multiple reaction monitoring (MRM) is preferred for sensitivity and specificity. For environmental or biological samples, solid-phase extraction (SPE) using C18 cartridges improves recovery rates. Calibration curves should be validated with internal standards (e.g., deuterated analogs) to account for matrix effects .

Advanced Research Questions

Q. How can contradictory bioactivity data in anticancer assays be resolved?

  • Methodological Answer :

  • Replicate Studies : Ensure biological replicates (n ≥ 3) and use standardized cell lines (e.g., HeLa or MCF-7) to minimize variability.
  • Statistical Analysis : Apply two-tailed Student’s t-test (p < 0.05) or ANOVA with post-hoc corrections. For dose-response curves, calculate IC50_{50} values using nonlinear regression models .
  • Mechanistic Confirmation : Validate α1-integrin/FAK signaling inhibition via Western blotting, as seen in structurally similar bromophenols like BDDPM .

Q. What strategies optimize regioselectivity during bromination to avoid by-products?

  • Methodological Answer :

  • Reagent Selection : Use NBS over Br2_2 for controlled radical bromination.
  • Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance selectivity for para/ortho positions.
  • Temperature Control : Low temperatures (−10°C to 0°C) suppress undesired di-bromination. Monitor reaction progress via TLC (eluent: hexane/ethyl acetate 4:1) .

Q. How can computational modeling guide derivatization for enhanced bioactivity?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., α-glucosidase or integrins). Focus on modifying the acetic acid moiety to improve hydrogen bonding.
  • QSAR Analysis : Correlate electronic effects of substituents (e.g., fluorine’s electronegativity) with bioactivity using Hammett constants .

Q. What protocols ensure safe handling and waste disposal of this halogenated compound?

  • Methodological Answer :

  • Handling : Use glove boxes under inert atmosphere (N2_2) to prevent degradation. Store at −20°C in amber vials to avoid light-induced decomposition.
  • Waste Management : Neutralize acidic waste with NaHCO3_3 before incineration. For solvent residues, use certified hazardous waste contractors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dibromo-4,5-difluorophenylacetic acid
Reactant of Route 2
Reactant of Route 2
2,3-Dibromo-4,5-difluorophenylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.